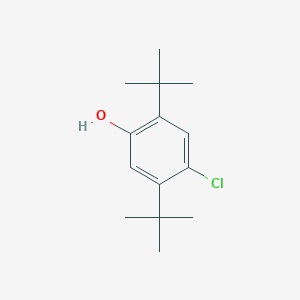

Phenol, 4-chloro-2,5-bis(1,1-dimethylethyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

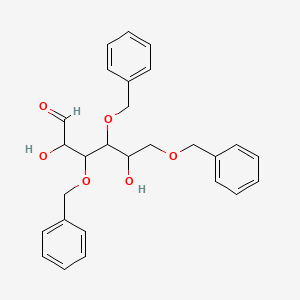

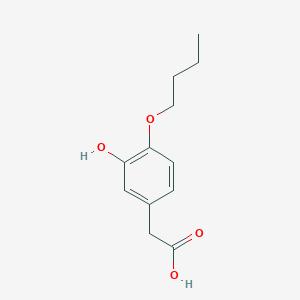

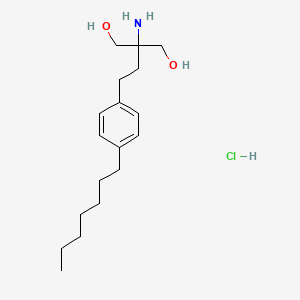

Le Phénol, 4-chloro-2,5-bis(1,1-diméthyléthyl)- est un composé organique synthétique connu pour sa structure chimique et ses propriétés uniques. Il se caractérise par la présence d'un groupe phénol substitué par du chlore et deux groupes tert-butyle.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Phénol, 4-chloro-2,5-bis(1,1-diméthyléthyl)- implique généralement la chloration du 2,5-bis(1,1-diméthyléthyl)phénol. La réaction est effectuée dans des conditions contrôlées en utilisant du chlore gazeux en présence d'un catalyseur tel que le chlorure ferrique. La réaction est exothermique et nécessite une surveillance attentive de la température et du temps de réaction pour garantir l'obtention du produit souhaité.

Méthodes de production industrielle

En milieu industriel, la production du Phénol, 4-chloro-2,5-bis(1,1-diméthyléthyl)- est mise à l'échelle en utilisant des réacteurs à écoulement continu. Cette méthode permet un meilleur contrôle des paramètres de réaction et des rendements plus élevés. Le procédé implique l'utilisation de matières premières de haute pureté et de techniques de purification avancées pour garantir que le produit final répond aux normes industrielles.

Analyse Des Réactions Chimiques

Types de réactions

Le Phénol, 4-chloro-2,5-bis(1,1-diméthyléthyl)- subit diverses réactions chimiques, notamment :

Oxydation : Le groupe phénol peut être oxydé pour former des quinones.

Réduction : Le substituant chlore peut être réduit pour former l'hydrocarbure correspondant.

Substitution : L'atome de chlore peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions communs

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou l'hydrogène gazeux en présence d'un catalyseur au palladium sont utilisés.

Substitution : Des nucléophiles tels que le méthylate de sodium ou l'éthylate de sodium sont couramment utilisés pour les réactions de substitution.

Principaux produits formés

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Hydrocarbures et produits déchlorés.

Substitution : Divers phénols substitués en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

Le Phénol, 4-chloro-2,5-bis(1,1-diméthyléthyl)- a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme précurseur pour la synthèse de molécules plus complexes.

Biologie : Étudié pour ses propriétés antibactériennes et antifongiques potentielles.

Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments en raison de sa structure chimique unique.

Industrie : Utilisé dans la production de polymères, de résines et d'autres produits chimiques industriels.

Mécanisme d'action

Le mécanisme d'action du Phénol, 4-chloro-2,5-bis(1,1-diméthyléthyl)- implique son interaction avec des cibles moléculaires spécifiques. Dans les systèmes biologiques, on pense qu'il exerce ses effets en perturbant les membranes cellulaires et en inhibant les enzymes clés. La présence des groupes chlore et tert-butyle améliore sa capacité à interagir avec les régions hydrophobes des protéines et des membranes, ce qui conduit à son activité biologique.

Mécanisme D'action

The mechanism of action of Phenol, 4-chloro-2,5-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets. In biological systems, it is believed to exert its effects by disrupting cell membranes and inhibiting key enzymes. The presence of the chlorine and tert-butyl groups enhances its ability to interact with hydrophobic regions of proteins and membranes, leading to its biological activity.

Comparaison Avec Des Composés Similaires

Composés similaires

Phénol, 2,5-bis(1,1-diméthyléthyl)- : Structure similaire mais dépourvue du substituant chlore.

Phénol, 2,4-bis(1,1-diméthyléthyl)- : Un autre composé similaire avec des schémas de substitution différents.

Unicité

Le Phénol, 4-chloro-2,5-bis(1,1-diméthyléthyl)- est unique en raison de la présence à la fois du chlore et des groupes tert-butyle, qui confèrent des propriétés chimiques et biologiques distinctes. Le substituant chlore augmente sa réactivité et son activité biologique potentielle par rapport à ses homologues non chlorés.

Cet article détaillé fournit un aperçu complet du Phénol, 4-chloro-2,5-bis(1,1-diméthyléthyl)-, couvrant ses méthodes de préparation, ses réactions chimiques, ses applications en recherche scientifique, son mécanisme d'action et sa comparaison avec des composés similaires.

Propriétés

Numéro CAS |

111342-06-4 |

|---|---|

Formule moléculaire |

C14H21ClO |

Poids moléculaire |

240.77 g/mol |

Nom IUPAC |

2,5-ditert-butyl-4-chlorophenol |

InChI |

InChI=1S/C14H21ClO/c1-13(2,3)9-8-12(16)10(7-11(9)15)14(4,5)6/h7-8,16H,1-6H3 |

Clé InChI |

VPZXMFLWNBUYIW-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C1=CC(=C(C=C1Cl)C(C)(C)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B12292169.png)

![2-[N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester](/img/structure/B12292197.png)

![2,4-dibromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B12292218.png)

![N-((1R,2S,5S)-2-Amino-5-(dimethylcarbamoyl)cyclohexyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide (Edoxaban Impurity)](/img/structure/B12292231.png)

![ethyl 7,8-dimethoxy-4-oxo-4aH-pyrimido[4,5-b]quinoline-2-carboxylate](/img/structure/B12292234.png)